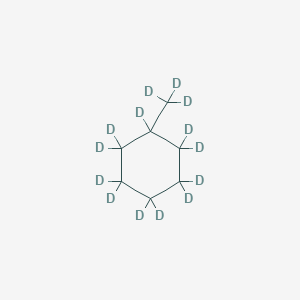
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, also known as Cl-IB-MECA, is a synthetic compound that belongs to the class of adenosine A3 receptor agonists. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione exerts its effects by binding to and activating adenosine A3 receptors, which are G protein-coupled receptors that are expressed in various immune and cancer cells. Activation of adenosine A3 receptors leads to the inhibition of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to modulate the release of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release in the brain. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and selectivity for adenosine A3 receptors, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its low solubility in water, which may limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, including the development of more potent and selective adenosine A3 receptor agonists, the investigation of its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the use of 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential side effects.
Synthesemethoden
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2,6-diaminopurine with chloroacetyl chloride, followed by the reaction with ethyl acetoacetate and hydrolysis. The final product is obtained after purification and isolation using chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory and anti-tumor properties by activating adenosine A3 receptors, which are expressed in various immune and cancer cells. 7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1919-38-6 |
|---|---|
Produktname |
7-(2-Chloropropyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione |
Molekularformel |
C10H13ClN4O2 |
Molekulargewicht |
256.69 g/mol |
IUPAC-Name |
7-(2-chloropropyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-6(11)4-15-5-12-8-7(15)9(16)14(3)10(17)13(8)2/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
YAPLUWBOORSOHV-UHFFFAOYSA-N |
SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
Kanonische SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)Cl |
Andere CAS-Nummern |
1919-38-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



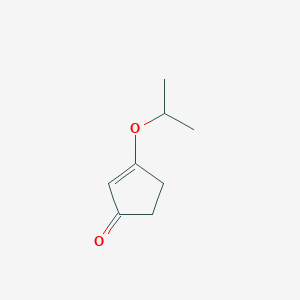
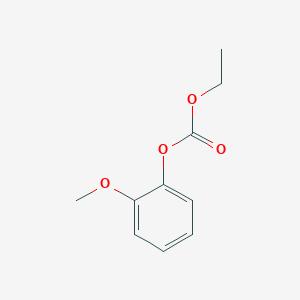
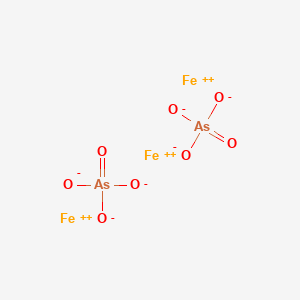
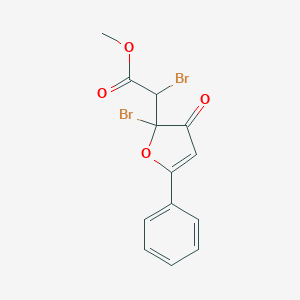
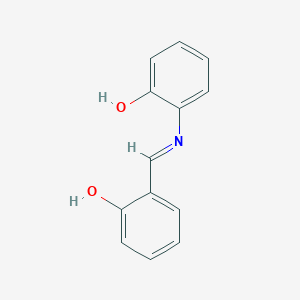
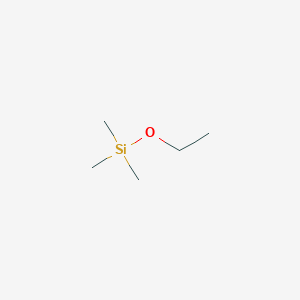
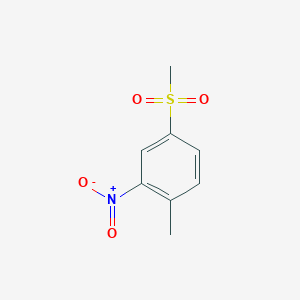
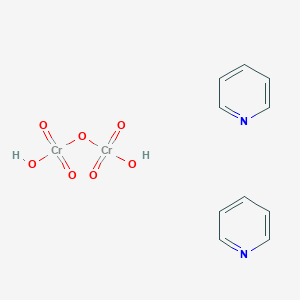
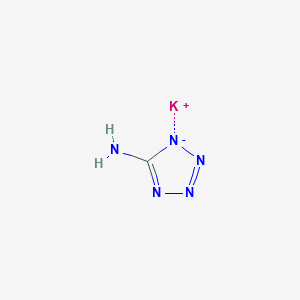
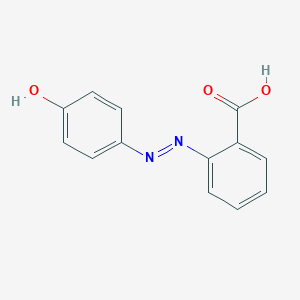
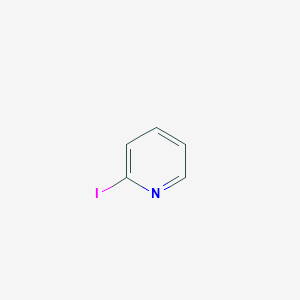
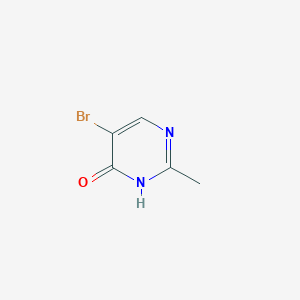
![4-[(3,4-Diaminophenyl)methyl]benzene-1,2-diamine](/img/structure/B156625.png)
